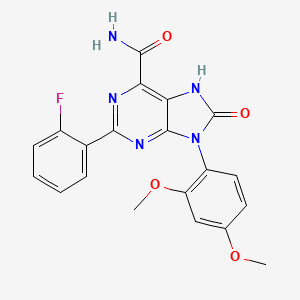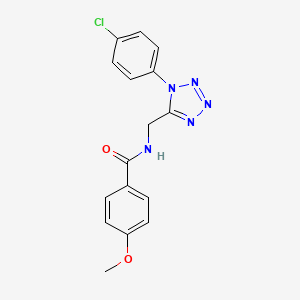![molecular formula C16H22N4O2 B2772850 N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide CAS No. 1356656-28-4](/img/structure/B2772850.png)
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide, also known as BMS-986177, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is involved in the development of insulin resistance and type 2 diabetes. BMS-986177 has shown promising results in preclinical studies as a potential treatment for type 2 diabetes and other metabolic disorders.
作用机制
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide targets PTP1B, a negative regulator of insulin signaling. By inhibiting PTP1B, N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide enhances insulin signaling and improves glucose uptake in peripheral tissues such as muscle and adipose tissue. N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide also reduces hepatic glucose production and improves lipid metabolism by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and physiological effects:
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide has several biochemical and physiological effects that contribute to its therapeutic potential. N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide improves glucose uptake in peripheral tissues by enhancing insulin signaling and reducing insulin resistance. N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide also reduces hepatic glucose production and improves lipid metabolism by activating the AMPK pathway. In preclinical models, N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide has been shown to reduce body weight and adiposity, improve liver function, and reduce inflammation.
实验室实验的优点和局限性
One advantage of N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide is its specificity for PTP1B, which reduces the risk of off-target effects. N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide also has good pharmacokinetic properties and has been shown to be well-tolerated in preclinical studies. However, one limitation of N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several potential future directions for research on N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide. One direction is to further investigate its therapeutic potential in preclinical models of type 2 diabetes and other metabolic disorders. Another direction is to explore the potential of N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide as a combination therapy with other drugs that target different aspects of metabolic dysfunction. Finally, future research could focus on developing more potent and selective inhibitors of PTP1B with longer half-lives and improved pharmacokinetic properties.
合成方法
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-tert-butylbenzaldehyde with malononitrile to form 4-tert-butyl-2-cyano-3-methylbut-2-enoic acid. This intermediate is then reacted with ethyl carbamate to form 4-tert-butyl-3-methyl-2-(carbamoylamino)but-2-enoic acid ethyl ester. The final step involves the reaction of this intermediate with 4-tert-butylbenzyl bromide to form N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide.
科学研究应用
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide has been extensively studied in preclinical models of type 2 diabetes and other metabolic disorders. In these studies, N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce body weight and adiposity. N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide has also been shown to improve lipid metabolism, reduce inflammation, and improve liver function in preclinical models.
属性
IUPAC Name |
N-[(4-tert-butylphenyl)-cyanomethyl]-2-(carbamoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-10(19-15(18)22)14(21)20-13(9-17)11-5-7-12(8-6-11)16(2,3)4/h5-8,10,13H,1-4H3,(H,20,21)(H3,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCNBDLZCZCDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C1=CC=C(C=C1)C(C)(C)C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2772770.png)
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B2772771.png)
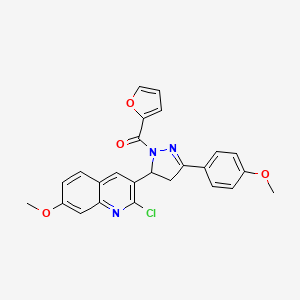
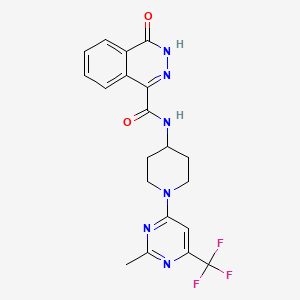
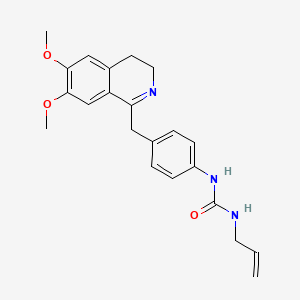
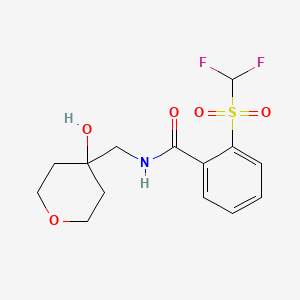
![3-[3-({2-[(3-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2772778.png)
![Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate](/img/structure/B2772780.png)
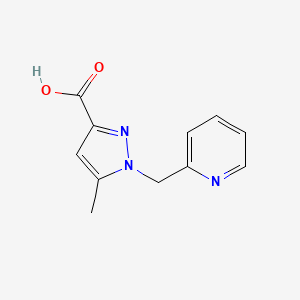
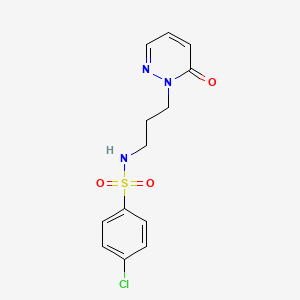
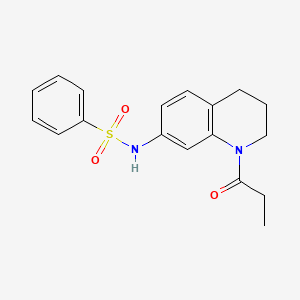
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2772785.png)
